molecular formula C16H11FN2O2S2 B2687757 7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207000-46-1

7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2687757
CAS No.: 1207000-46-1
M. Wt: 346.39
InChI Key: NSZUGEKCLUQYDR-UHFFFAOYSA-N
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Description

The compound 7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a synthesized organic compound featuring a unique thiazine structure. Its multifaceted functionalities and reactive sites render it intriguing for research in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves a multi-step organic reaction sequence. Here’s a general route:

  • Fluorination: An aromatic compound undergoes electrophilic fluorination to introduce the fluorine atom.

  • Thioether Formation: A nucleophilic aromatic substitution is conducted with a methylthio group.

  • Thiazine Ring Formation: The formation of the thiazine ring involves a series of cyclization reactions where intermediates are gradually transformed into the desired thiazine structure.

  • Carbonitrile Introduction: The carbonitrile group is incorporated via nucleophilic addition.

  • Oxidation: Final oxidation reactions ensure the formation of the 1,1-dioxide moiety.

Industrial Production Methods

Industrial production methods mirror these synthetic routes but are scaled up. Often, the reagents are sourced in bulk, and reaction conditions are optimized for efficiency and yield. Enhanced catalytic processes and continuous flow chemistry can be employed to increase production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound participates in diverse chemical reactions, primarily due to its thiazine ring, aromatic system, and functional groups:

  • Oxidation: Yields sulfoxides or sulfones.

  • Reduction: Forms thiazine derivatives or reduces the carbonitrile to amine.

  • Substitution: The aromatic ring allows for electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: Utilizes oxidizing agents like mCPBA or potassium permanganate.

  • Reduction: Involves hydrogenation catalysts or reducing agents like lithium aluminum hydride.

  • Substitution: Typically employs nucleophiles or electrophiles in polar aprotic solvents.

Major Products

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Amines, thiazine derivatives.

  • Substitution Products: Varied aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, it serves as a crucial intermediate for synthesizing more complex molecules and studying reaction mechanisms.

Biology

Biologically, it can be explored for its potential interaction with biological macromolecules, possibly influencing enzymatic activities.

Medicine

In medicine, the compound is assessed for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry

Industrially, it is investigated for applications in material science, particularly in the synthesis of advanced polymers and novel materials.

Mechanism of Action

Molecular Targets

The compound's mechanism of action often involves interaction with specific enzymes or receptors due to its structural features.

Pathways Involved

It may influence biochemical pathways related to oxidative stress, enzyme inhibition, or signal transduction processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4H-thiazines

  • Benzothiazines

  • Fluorinated Aromatics

Uniqueness

The unique combination of fluorination, thiazine ring, and carbonitrile moiety distinguishes it from other compounds

By merging distinctive molecular elements, the compound stands out as a versatile candidate in chemical, biological, and industrial research.

Properties

IUPAC Name

7-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2S2/c1-22-13-4-2-3-12(8-13)19-10-14(9-18)23(20,21)16-7-11(17)5-6-15(16)19/h2-8,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZUGEKCLUQYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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